molecular formula C14H26O2 B075096 3,8-Decanedione, 2,2,9,9-tetramethyl- CAS No. 1490-36-4

3,8-Decanedione, 2,2,9,9-tetramethyl-

Cat. No.: B075096
CAS No.: 1490-36-4
M. Wt: 226.35 g/mol
InChI Key: WQWLTXSXTAAZEJ-UHFFFAOYSA-N
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Description

"3,8-Decanedione, 2,2,9,9-tetramethyl-" is a branched-chain diketone with a decane backbone substituted by methyl groups at the 2- and 9-positions and ketone functionalities at the 3- and 8-positions. The dimethyl analog has a molecular formula of C₁₂H₂₂O₂, a molecular weight of 198.30 g/mol, and an IUPAC Standard InChIKey of HXQGDVMNCVJPFP-UHFFFAOYSA-N . The tetramethyl variant would exhibit enhanced steric hindrance and altered physicochemical properties due to additional methyl groups.

Properties

CAS No.

1490-36-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,2,9,9-tetramethyldecane-3,8-dione

InChI

InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3

InChI Key

WQWLTXSXTAAZEJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C

Synonyms

2,2,9,9-Tetramethyl-3,8-decanedione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Functional Groups CAS Number
3,8-Decanedione, 2,9-dimethyl- C₁₂H₂₂O₂ Methyl (2,9), keto (3,8) Diketone 1490-37-5
3,4-Decanedione, 2,2-dimethyl- C₁₂H₂₂O₂ Methyl (2,2), keto (3,4) Diketone Not provided
1,2-Cyclooctanedione, 3,3,8,8-tetramethyl- C₁₂H₁₈O₂ Methyl (3,3,8,8), cyclic Cyclic diketone Not provided
3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- C₁₄H₂₄O₂ Methyl (2,2,6,6), allyl (4) Diketone, unsaturated 61666-28-2

Key Observations :

  • Branching and Steric Effects : The tetramethyl substitution in 3,8-Decanedione, 2,2,9,9-tetramethyl- increases steric hindrance compared to its dimethyl analogs, likely reducing reactivity in nucleophilic addition reactions .
  • Functional Group Positioning : Moving ketone groups closer (e.g., 3,4-Decanedione) may enhance conjugation and acidity compared to 3,8 positioning .
  • Cyclic vs.
Physicochemical Properties
Property 3,8-Decanedione, 2,9-dimethyl- 3,5-Heptanedione, 2,2,6,6-tetramethyl-4-(2-propenyl)- 1,2-Cyclooctanedione, 3,3,8,8-tetramethyl-
Molecular Weight (g/mol) 198.30 224.34 194.27
Calculated Viscosity (Pa·s) 0.00029–0.00066 (at 533–437 K) Not available Not available
Polarity Moderate (diketone) High (allyl group introduces polarity) Low (cyclic structure)

Key Findings :

  • Viscosity Trends : The dimethyl decanedione shows temperature-dependent viscosity, with lower values at higher temperatures, a trend likely amplified in the tetramethyl variant due to increased molecular weight .
  • Polarity and Solubility : Allyl-substituted heptanedione (C₁₄H₂₄O₂) exhibits higher polarity than cyclic or linear analogs, suggesting better solubility in polar solvents .

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